

Technical Support Center: 13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE)

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Compound of Interest

Compound Name: 13-Oxo-9E,11E-octadecadienoic acid

Cat. No.: B3028732

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of **13-Oxo-9E,11E-octadecadienoic acid** (13-oxo-ODE) in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid compound of 13-oxo-ODE?

A1: The solid form of 13-oxo-ODE should be stored at -20°C, protected from light, and under an inert atmosphere such as nitrogen to prevent oxidation.

Q2: What is the recommended procedure for preparing a stock solution of 13-oxo-ODE?

A2: To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial. Dissolve the compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). For example, a stock solution can be prepared by dissolving the compound in ethanol to a concentration of 100 µg/ml.^[1] It is crucial to use newly opened or anhydrous solvents to minimize exposure to water and potential degradation.

Q3: What are the recommended storage conditions for 13-oxo-ODE stock solutions?

A3: Stock solutions of 13-oxo-ODE should be stored under nitrogen in tightly sealed vials, protected from light. For long-term storage of up to six months, it is recommended to store aliquots at -80°C.[2] For short-term storage of up to one month, aliquots can be stored at -20°C.[2] Avoid repeated freeze-thaw cycles as this can lead to product degradation.

Q4: For how long is a stock solution of 13-oxo-ODE stable?

A4: The stability of a stock solution depends on the storage conditions. When stored at -80°C under nitrogen and protected from light, the solution can be stable for up to 6 months.[2] If stored at -20°C under the same conditions, it is recommended to use the solution within one month.[2]

Q5: In which solvents is 13-oxo-ODE soluble?

A5: 13-oxo-ODE is soluble in several organic solvents, including:

- Dimethylformamide (DMF): up to 50 mg/ml[1]
- Dimethyl sulfoxide (DMSO): up to 50 mg/ml[1]
- Ethanol: up to 50 mg/ml[1]
- Phosphate-buffered saline (PBS) pH 7.2: up to 1 mg/ml[1]

Q6: What are the known biological activities of 13-oxo-ODE?

A6: 13-oxo-ODE is a bioactive lipid that acts as an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPAR γ), a nuclear receptor involved in regulating inflammation and metabolism.[3][4][5] It exhibits anti-inflammatory properties and is formed in vivo from the oxidation of 13-hydroxyoctadecadienoic acid (13-HODE).[1][3]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent or no biological activity observed in experiments.	Degradation of 13-oxo-ODE due to improper storage or handling.	Prepare fresh stock solutions from solid compound. Ensure solutions are stored at -80°C in small, single-use aliquots under an inert atmosphere and protected from light. Avoid repeated freeze-thaw cycles.
Inaccurate concentration of the stock solution.	Verify the concentration of your stock solution using UV-Vis spectrophotometry. 13-oxo-ODE has a maximum absorbance (λ_{max}) at 279 nm. [1]	
Precipitation of the compound in aqueous buffer.	Low solubility of 13-oxo-ODE in aqueous solutions.	While soluble in PBS up to 1 mg/ml, precipitation can occur at higher concentrations or in different buffer systems. [1] Consider using a co-solvent like DMSO or ethanol, but ensure the final solvent concentration is compatible with your experimental system.
Variability between experimental replicates.	Inconsistent pipetting of viscous stock solutions (e.g., DMSO).	Ensure the stock solution is fully thawed and vortexed before use. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions.

Adsorption of the lipid to plasticware.

Use low-adhesion microcentrifuge tubes and pipette tips. Consider preparing dilutions immediately before use.

Stability Data

While specific kinetic data on the degradation of 13-oxo-ODE in various solvents is not readily available in the literature, the following table summarizes the recommended storage conditions to ensure its stability.

Form	Solvent	Storage Temperature	Duration	Key Considerations
Solid	N/A	-20°C	Long-term	Protect from light, store under nitrogen.
Stock Solution	Ethanol, DMSO, DMF	-80°C	Up to 6 months ^[2]	Aliquot to avoid freeze-thaw cycles, protect from light, store under nitrogen.
Stock Solution	Ethanol, DMSO, DMF	-20°C	Up to 1 month ^[2]	Aliquot to avoid freeze-thaw cycles, protect from light, store under nitrogen.

Experimental Protocols

Protocol 1: Preparation and Storage of 13-oxo-ODE Stock Solution

Objective: To prepare a stable, concentrated stock solution of 13-oxo-ODE for use in biological experiments.

Materials:

- **13-Oxo-9E,11E-octadecadienoic acid** (solid)
- Anhydrous dimethyl sulfoxide (DMSO) or 200 proof ethanol
- Inert gas (e.g., nitrogen or argon)
- Sterile, low-adhesion microcentrifuge tubes

Procedure:

- Allow the vial of solid 13-oxo-ODE to warm to room temperature before opening to prevent condensation.
- Under a stream of inert gas, add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration (e.g., 10 mg/mL).
- Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
- Working quickly to minimize exposure to air and light, aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
- Purge the headspace of each aliquot with inert gas before sealing.
- Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Stability Assessment of 13-oxo-ODE in Solution by HPLC-UV

Objective: To determine the stability of 13-oxo-ODE in a specific solvent and storage condition.

Materials:

- 13-oxo-ODE stock solution
- HPLC-grade methanol and water
- Acetic acid
- HPLC system with a UV detector and a C18 reversed-phase column

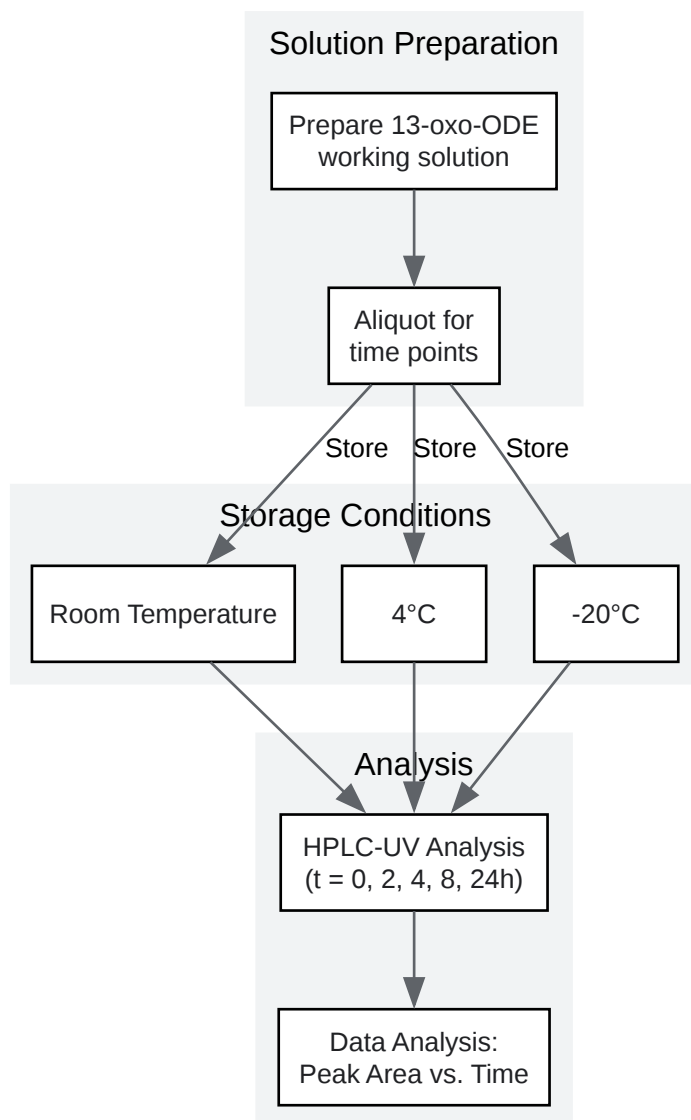
Procedure:

- Prepare a working solution of 13-oxo-ODE in the solvent of interest at a known concentration (e.g., 50 μ M).
- Divide the solution into multiple aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Store the aliquots under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark, -20°C in the dark).
- At each time point, take one aliquot and analyze it by HPLC.
 - HPLC Conditions (example):
 - Column: C18 reversed-phase, 2.1 x 250 mm, 5 μ m particle size.[\[6\]](#)
 - Mobile Phase A: Water with 0.2% acetic acid.[\[6\]](#)
 - Mobile Phase B: Methanol with 0.2% acetic acid.[\[6\]](#)
 - Gradient: Start at 85% B for 10 minutes, then increase to 100% B over 2 minutes, hold at 100% B for 10 minutes.[\[6\]](#)
 - Flow Rate: 0.2 mL/min.[\[6\]](#)
 - Detection: UV at 280 nm.[\[7\]](#)
- Integrate the peak area of 13-oxo-ODE at each time point.

- Calculate the percentage of 13-oxo-ODE remaining relative to the initial time point ($t=0$).
- Plot the percentage remaining versus time to determine the degradation profile.

Visualizations

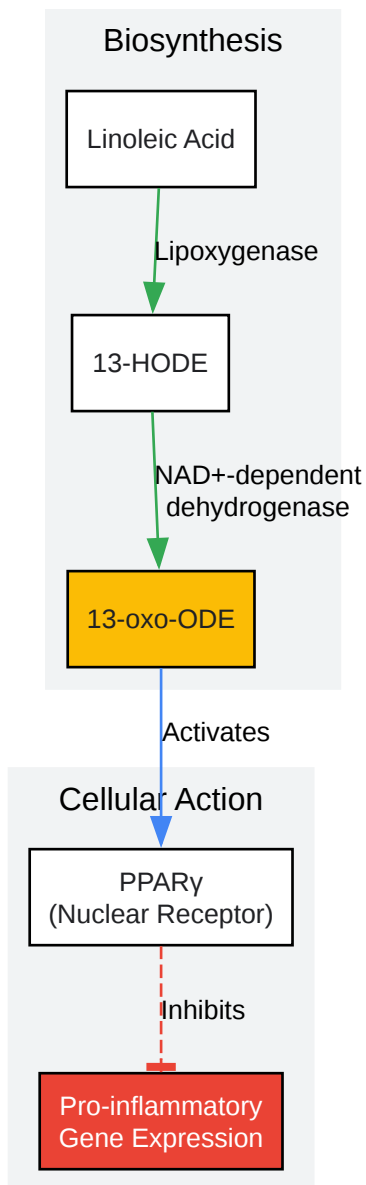
Experimental Workflow for Stability Assessment



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Caption: Workflow for assessing the stability of 13-oxo-ODE in solution.

Simplified Biosynthesis and Action of 13-oxo-ODE



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Caption: Biosynthesis and anti-inflammatory action of 13-oxo-ODE.

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